
2,3-Dimethoxy-4-nitro-benzaldehyde
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Overview
Description
2,3-Dimethoxy-4-nitro-benzaldehyde is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
2,3-Dimethoxy-4-nitro-benzaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that are useful in the development of complex molecules.
1.1 Synthesis of Indole Derivatives
Recent studies have demonstrated that this compound can be utilized in the synthesis of indole derivatives through catalytic reactions. For instance, it has been involved in the formation of trifluoromethylated ortho-nitrostyrenes, which are precursors for further transformations leading to complex indole structures . The synthesis process typically involves olefination reactions that yield high stereoselectivity and good yields.
1.2 Formation of Benzohydrazide Derivatives
Another notable application is in the synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. These compounds have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. The design of these derivatives focuses on targeting multidrug efflux pumps, thus providing a potential pathway to overcome antibiotic resistance .
Medicinal Chemistry
The compound's biological activity has made it a subject of interest in medicinal chemistry.
2.1 Antimicrobial Activity
The synthesized benzohydrazide derivatives from this compound have been evaluated for their antimicrobial properties. The results indicated significant effectiveness against a range of bacterial and fungal strains, highlighting the compound's potential as a lead structure for developing new antimicrobial agents .
2.2 Anticancer Research
Research has also explored the potential anticancer properties of derivatives based on this compound. Some studies suggest that modifications to its structure can enhance its cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological evaluation.
Material Science
Beyond organic synthesis and medicinal applications, this compound has found utility in material science.
3.1 Photoresponsive Materials
The compound's photochemical properties have been investigated for use in photoresponsive materials. For example, research indicates that functionalizing polymers with nitrobenzaldehyde groups can lead to materials that undergo phase transitions upon light exposure . This property is valuable for applications in smart materials and drug delivery systems.
Comprehensive Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Organic Synthesis | Synthesis of Indole Derivatives | High yields and stereoselectivity |
Formation of Benzohydrazide Derivatives | Promising antibacterial and antifungal activities | |
Medicinal Chemistry | Antimicrobial Agents | Effective against S. aureus and C. albicans |
Anticancer Research | Potential cytotoxic effects against cancer cells | |
Material Science | Photoresponsive Materials | Phase transitions upon light exposure |
Case Studies
Case Study 1: Synthesis of Indole Derivatives
In a recent study published in December 2021, researchers successfully synthesized trifluoromethylated ortho-nitrostyrenes using this compound as a starting material. The reaction yielded indole derivatives with high efficiency, showcasing the compound's utility in creating complex fluorinated molecules .
Case Study 2: Antimicrobial Activity Evaluation
A series of benzohydrazide derivatives derived from this compound were evaluated for their antimicrobial properties against various pathogens. The study highlighted several compounds with significant activity against multidrug-resistant strains, emphasizing their potential in developing new therapeutic agents .
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2,3-dimethoxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-14-8-6(5-11)3-4-7(10(12)13)9(8)15-2/h3-5H,1-2H3 |
InChI Key |
ZWTLTUAZXUEJFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.